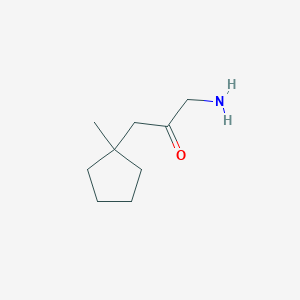![molecular formula C16H21NO2 B13183526 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, leading to the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, to form N-oxides.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The benzyl group can be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various substituents on the benzyl ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology and Medicine: Research into its potential as a pharmacophore for drug development is ongoing. Its unique structure may offer advantages in binding to biological targets.
Industry: While specific industrial applications are limited, its role in the synthesis of other complex molecules makes it valuable in the production of fine chemicals.
作用機序
The mechanism of action for 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with biological macromolecules, potentially involving hydrogen bonding and hydrophobic interactions due to its bicyclic structure and benzyl group.
類似化合物との比較
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Uniqueness: The presence of the carboxylic acid group in 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid distinguishes it from its analogs, potentially offering different reactivity and binding properties.
特性
分子式 |
C16H21NO2 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC名 |
9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C16H21NO2/c18-16(19)13-9-14-7-4-8-15(10-13)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2,(H,18,19) |
InChIキー |
DHUJKWQJXQNOFG-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


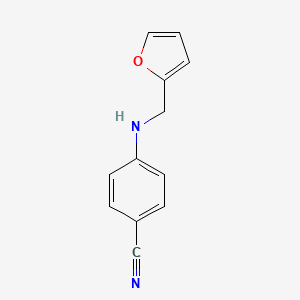
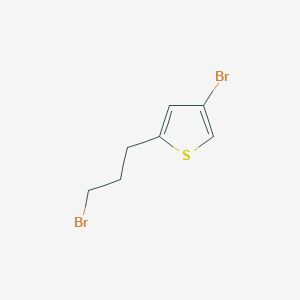
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
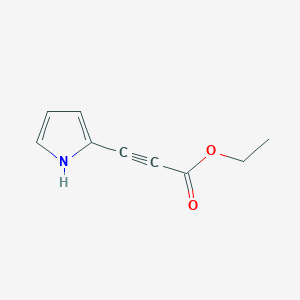
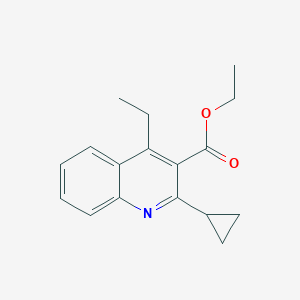
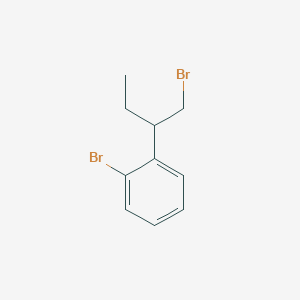
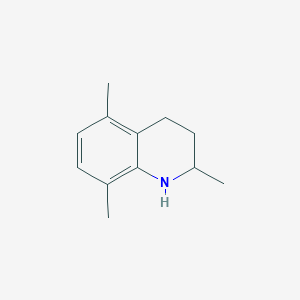
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)
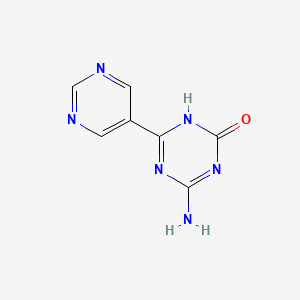
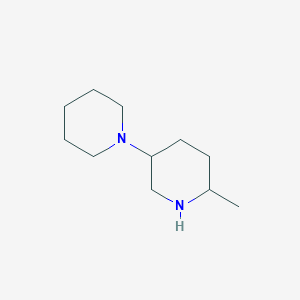
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

